Propyzamide Propyzamide 3,5-dichloro-n-(1,1-dimethyl-2-propynyl)benzamide is a white solid. Used as a selective herbicide.
Propyzamide is a member of the class of benzamides resulting from the formal condensation of the carboxy group of 3,5-dichlorobenzoic acid with the amino group of 2-methylbut-3-yn-2-amine. It is used as a systemic post-emergent herbicide for the control grass and broadleaf weeds in a wide range of in a wide variety of fruit and root crops. It has a role as a herbicide and an agrochemical. It is a dichlorobenzene, a terminal acetylenic compound and a member of benzamides.
Pronamide can cause cancer according to The Environmental Protection Agency (EPA).
Propyzamide is a residual herbicide for use in a wide range of crops to control annual and perennial grasses and some broad-leaved weeds. It is selective and systemically absorbed by roots and translocated into the plant.
Brand Name: Vulcanchem
CAS No.: 23950-58-5
VCID: VC21122343
InChI: InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)
SMILES: CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Molecular Formula: C12H11Cl2NO
Molecular Weight: 256.12 g/mol

Propyzamide

CAS No.: 23950-58-5

Cat. No.: VC21122343

Molecular Formula: C12H11Cl2NO

Molecular Weight: 256.12 g/mol

* For research use only. Not for human or veterinary use.

Propyzamide - 23950-58-5

Specification

CAS No. 23950-58-5
Molecular Formula C12H11Cl2NO
Molecular Weight 256.12 g/mol
IUPAC Name 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide
Standard InChI InChI=1S/C12H11Cl2NO/c1-4-12(2,3)15-11(16)8-5-9(13)7-10(14)6-8/h1,5-7H,2-3H3,(H,15,16)
Standard InChI Key PHNUZKMIPFFYSO-UHFFFAOYSA-N
SMILES CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Canonical SMILES CC(C)(C#C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Colorform OFF-WHITE SOLID
WHITE CRYSTALS
NEEDLES
White powde
Melting Point 155-156 °C
Decomposes above melting point; in solution for 28 days (pH 5-9, 20 °C) < 10% loss.

Introduction

Propyzamide is a versatile herbicide primarily used in agricultural applications to control a wide range of annual and perennial weeds. It is particularly effective in managing grassweeds such as blackgrass and ryegrass in crops like oilseed rape . This compound is also known for its role in research related to soil residue studies, water quality monitoring, plant physiology, and integrated pest management (IPM) .

Agricultural Applications

Propyzamide is widely used in crop management to improve yield by reducing weed competition for nutrients. It is a key component in herbicide programs for oilseed rape, where it helps manage grassweeds without known resistance . The compound is also used in other crops like lettuce and winter oilseed rape .

Soil and Water

Propyzamide can persist in soil with a half-life (DT50) of up to 120 days, leading to concerns about groundwater contamination . Its application can result in runoff into surface waters, posing risks to aquatic life . Environmental models like PRZM and EXAMS estimate peak aquatic concentrations of propyzamide residues, which can range from 13.9 to 225 µg/L .

Health Hazards

Propyzamide is linked to health hazards, including potential carcinogenic effects, classified as a "C2" carcinogen. It is associated with thyroid tumors and endocrine disruption . Neurotoxicity has also been noted, with reduced motor activity observed in acute toxicity studies .

Regulatory Status

Propyzamide is authorized in 21 EU member states and is subject to various regulatory assessments for its use and environmental impact . In the United States, its use is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) .

Toxicological Profile

Recent research has focused on the toxicological profile of propyzamide and its metabolites. QSARs (Quantitative Structure-Activity Relationships) have been used to evaluate genotoxicity, categorizing metabolites into groups based on structural alerts . In vitro genotoxicity tests have shown positive results for some metabolites, necessitating further in vivo studies .

Stewardship and Best Practices

To mitigate environmental risks, stewardship practices are recommended, including careful field selection, tramline placement, and buffer zones to prevent propyzamide from entering watercourses . Growers are advised to implement these measures, especially after heavy rainfall events .

Table 1: Environmental Concentrations of Propyzamide

SourceMaximum Concentration (µg/L)
California DPR0.25
NAWQA0.11
Model Estimates13.9 - 225

Table 2: Health Hazards Associated with Propyzamide

Hazard TypeDescription
CarcinogenicityClassified as a "C2" carcinogen
Endocrine DisruptionLinked to thyroid tumors and hormonal effects
NeurotoxicityReduced motor activity observed

Table 3: Regulatory Status

RegionAuthorization Status
EUAuthorized in 21 member states
USGoverned by FIFRA

References:
- Chem-Impex. Propyzamide.
- EPA. Risks of Propyzamide Use to Federally Threatened California Red.
- California DPR. Human Health Risk Assessment: Propyzamide.
- Pesticide Usage Survey Report 254.
- Corteva. Propyzamide Stewardship.
- PAN Europe. Propyzamide.
- Anglian Water. Reducing Propyzamide losses to water.
- National Academy of Sciences. Assessing Risks to Endangered and Threatened Species from Pesticides.
- PubChem. Propyzamide.
- Peer review of the pesticide risk assessment for the active substance propyzamide.
- Science.gov. Industries pesticide factory.
- PubChem. Propyzamide.

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